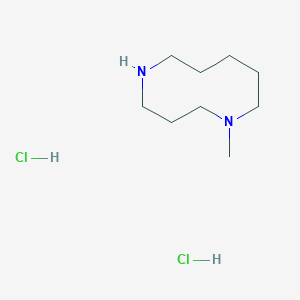

1-Methyl-1,5-diazecane dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Methyl-1,5-diazecane dihydrochloride is a chemical compound with the CAS Number: 2137780-61-9 . It has a molecular weight of 229.19 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1,5-diazecane dihydrochloride . The InChI code for this compound is 1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H .Physical And Chemical Properties Analysis

The physical form of 1-Methyl-1,5-diazecane dihydrochloride is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

1-Methyl-1,5-diazecane dihydrochloride plays a pivotal role in synthetic organic chemistry, particularly in the synthesis of diverse organic compounds through reactions involving diazo compounds. A notable application involves its utility in the chemoselectivity of rhodium(II) carbenoids derived from diazo precursors, demonstrating a strong dependency on the type of nitrogen-bound substituent for product distribution (Zaragoza, 1995). Moreover, its use in diazotransfer reactions has been highlighted, where novel reagents like imidazole-1-sulfonyl azide hydrochloride have shown effectiveness in converting primary amines and activated methylene substrates into diazo compounds, showcasing its versatility and efficiency in synthesis (Goddard-Borger & Stick, 2007).

Photoreactivity and Applications in Material Science

The photochemical properties of diazo compounds, closely related to 1-Methyl-1,5-diazecane dihydrochloride, have been explored for applications in material science and photoreactivity studies. These studies include the investigation of triplet and singlet methylene production and their kinetic reactions, which are crucial for understanding the photoreactivity of organic compounds and their potential applications in developing new materials with unique properties (Braun, Bass, & Pilling, 1970).

Role in Polymerization and Catalysis

1-Methyl-1,5-diazecane dihydrochloride and its derivatives have found applications in catalysis, particularly in the development of new C2v- and chiral C2-symmetric olefin polymerization catalysts based on nickel(II) and palladium(II) complexes. These catalysts, derived from diazadiene ligands, have been instrumental in advancing the polymerization of ethene and other olefins, offering insights into the structural, optical, and redox properties of the resulting polymers (Schmid et al., 2001).

Applications in Analytical Chemistry

The compound and its related diazo derivatives have been utilized in analytical chemistry to explore the mechanisms of drug hydrolysis, providing a basis for understanding the stability and transformation of pharmaceuticals in different pH environments. This has implications for drug formulation and stability studies, offering valuable insights into the behavior of benzodiazepines and related compounds under various conditions (Yang, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

1-methyl-1,5-diazecane;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11-8-4-2-3-6-10-7-5-9-11;;/h10H,2-9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUWABBPDTXIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCNCCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1,5-diazecane dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/no-structure.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)

![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)

![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)

![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)